molecular formula C16H19N3O5 B3004833 Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-70-2

Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B3004833
CAS RN: 1396864-70-2
M. Wt: 333.344
InChI Key: FLRAJECNMZDKNI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant photophysical properties . They serve as excellent fluorescent probes for bioimaging due to their high fluorescence quantum yields and stability. These properties make them suitable for studying the dynamics of intracellular processes and visualizing biological interactions at the molecular level.

Chemosensors

The structural features of Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate allow it to act as a chemosensor . Its ability to bind with specific ions or molecules makes it a strategic compound for detecting environmental pollutants or monitoring chemical reactions.

Organic Light-Emitting Devices (OLEDs)

Due to their tunable photophysical properties, these compounds can be used in the development of OLEDs . The electron-donating groups at specific positions enhance absorption and emission behaviors, which are crucial for the efficiency of OLEDs.

Antitumor Agents

Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor scaffolds . Their ability to inhibit certain enzymes makes them promising candidates for drug design and cancer therapy. The Ethyl 5-(4-ethoxy-4-oxobutanamido) derivative could be explored for its anticancer potential.

Enzymatic Inhibitory Activity

The compound’s core structure is conducive to enzymatic inhibitory activity . This makes it valuable for pharmaceutical research, particularly in the design of drugs that target specific enzymes related to diseases.

Material Science

In material science, the compound’s photophysical properties can be exploited to create new materials with desired optical characteristics . Its solid-state emission intensities and stability under continuous excitation make it a candidate for advanced material applications.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Future research could focus on exploring other potential therapeutic applications of these compounds.

properties

IUPAC Name

ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-3-23-15(21)6-5-14(20)18-11-7-8-19-13(9-11)12(10-17-19)16(22)24-4-2/h7-10H,3-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRAJECNMZDKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

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